N-(3-acetylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Description
N-(3-acetylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of novel compounds with potential biological activities. For instance, novel 2-pyrone derivatives have been synthesized, characterized by single-crystal X-ray diffraction, and their theoretical parameters calculated through density functional theory (DFT). These compounds, including similar pyrazole-acetamide derivatives, have shown significant intermolecular interactions, which were analyzed using the Hirshfeld surface analysis method. Molecular docking and molecular dynamics simulation studies have also been employed to investigate their binding modes within biological targets, suggesting potential applications in drug design and molecular engineering (Sebhaoui et al., 2020).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant properties of pyrazole and acetamide derivatives has been extensive. For example, novel thiazole derivatives synthesized by incorporating pyrazole moieties have been tested for their antimicrobial activities, exhibiting significant antibacterial and antifungal properties. These compounds' chemical structures were confirmed using various spectroscopic methods, highlighting their potential as lead compounds for developing new antimicrobial agents (Saravanan et al., 2010).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of organic crystals, including acetamides, have been theoretically investigated to understand their linear and nonlinear optical behavior. Studies employing ab initio computational methods have identified these crystals as promising candidates for photonic devices, such as optical switches and modulators. This research integrates experimental and computational approaches to explore the materials' potential in optical and energy applications (Castro et al., 2017).
Fungicidal and Insecticidal Activities
The design and synthesis of beta-methoxyacrylate-containing N-acetyl pyrazoline derivatives have led to the discovery of compounds exhibiting both fungicidal and insecticidal activities. These activities have been screened against various agricultural pests and pathogens, identifying lead compounds for further development into products that offer dual fungicidal and insecticidal properties (Zhao et al., 2008).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-6-8-17(9-7-15)20-13-21-23(30)26(10-11-27(21)25-20)14-22(29)24-19-5-3-4-18(12-19)16(2)28/h3-13H,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBQOBVXEFLCQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.